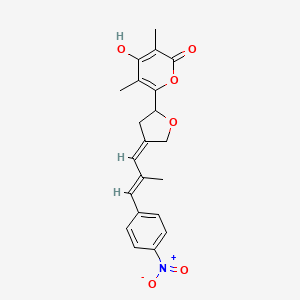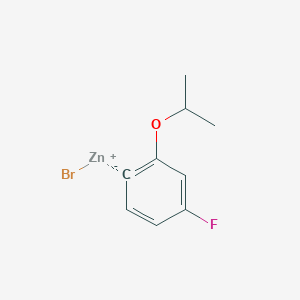
(4-Fluoro-2-i-propyloxyphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-fluoro-2-iso-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. It is a reagent that combines the properties of both zinc and bromine, making it useful in organic synthesis, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluoro-2-iso-propyloxyphenyl)zinc bromide typically involves the reaction of (4-fluoro-2-iso-propyloxyphenyl)magnesium bromide with zinc bromide in tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4-fluoro-2-iso-propyloxyphenyl)MgBr+ZnBr2→(4-fluoro-2-iso-propyloxyphenyl)ZnBr+MgBr2
Industrial Production Methods
Industrial production of (4-fluoro-2-iso-propyloxyphenyl)zinc bromide involves scaling up the laboratory synthesis process. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents. The product is typically stored in tetrahydrofuran to maintain its stability and prevent decomposition.
Análisis De Reacciones Químicas
Types of Reactions
(4-fluoro-2-iso-propyloxyphenyl)zinc bromide undergoes various types of chemical reactions, including:
Cross-coupling reactions: It is commonly used in Negishi coupling reactions to form carbon-carbon bonds.
Substitution reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium catalysts: Often used in cross-coupling reactions.
Inert atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Tetrahydrofuran: Used as a solvent to stabilize the organozinc compound.
Major Products Formed
Biaryl compounds: Formed in cross-coupling reactions.
Substituted phenyl derivatives: Formed in substitution reactions.
Aplicaciones Científicas De Investigación
(4-fluoro-2-iso-propyloxyphenyl)zinc bromide has several applications in scientific research:
Organic synthesis: Used to create complex organic molecules through cross-coupling reactions.
Medicinal chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material science: Utilized in the preparation of organic materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-fluoro-2-iso-propyloxyphenyl)zinc bromide involves the transfer of the phenyl group to a target molecule. In cross-coupling reactions, the zinc atom coordinates with a palladium catalyst, facilitating the transfer of the phenyl group to an electrophilic partner. The molecular targets and pathways involved include the activation of the zinc-bromide bond and the formation of a new carbon-carbon bond.
Comparación Con Compuestos Similares
Similar Compounds
(4-fluoro-2-iso-propyloxyphenyl)magnesium bromide: Similar in structure but contains magnesium instead of zinc.
(2-tert-butoxy-2-oxo-ethyl)zinc bromide: Another organozinc compound with different substituents.
Uniqueness
(4-fluoro-2-iso-propyloxyphenyl)zinc bromide is unique due to its specific combination of a fluorinated phenyl group and a zinc-bromide bond, which provides distinct reactivity and stability compared to other organozinc compounds.
Propiedades
Fórmula molecular |
C9H10BrFOZn |
|---|---|
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-fluoro-3-propan-2-yloxybenzene-4-ide |
InChI |
InChI=1S/C9H10FO.BrH.Zn/c1-7(2)11-9-5-3-4-8(10)6-9;;/h3-4,6-7H,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
IOPPHLQQIBURGU-UHFFFAOYSA-M |
SMILES canónico |
CC(C)OC1=[C-]C=CC(=C1)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


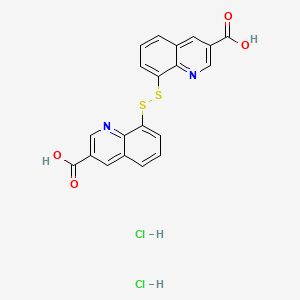


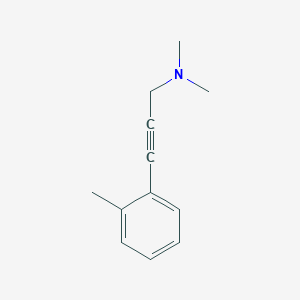
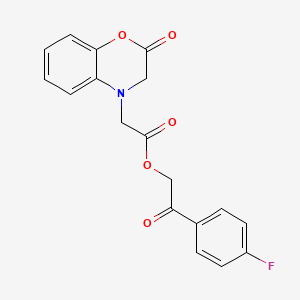

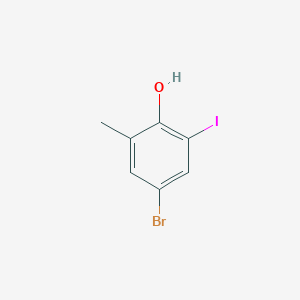
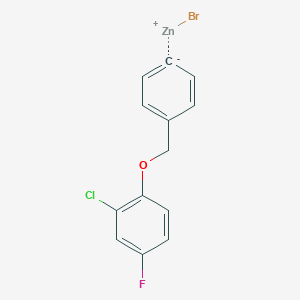
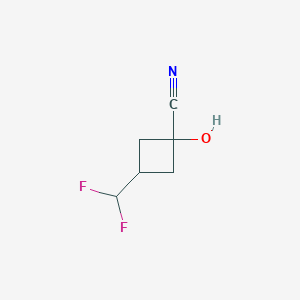
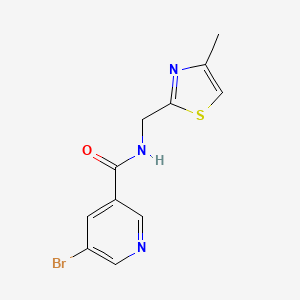
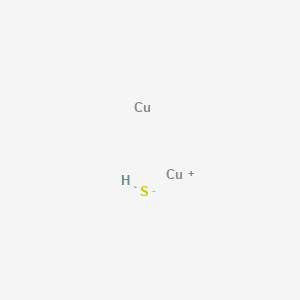
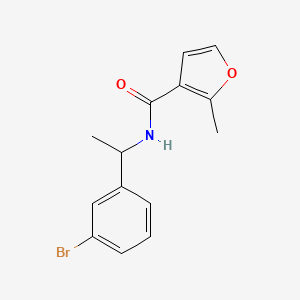
![4-[(2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14889861.png)
